molecular formula C14H10N2O6 B324118 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid

2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B324118
M. Wt: 302.24 g/mol
InChI Key: HBGXOOXDSPGNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H10N2O6 It is characterized by the presence of a benzoic acid moiety linked to a hydroxy-nitroaniline group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of 2-hydroxy-4-nitroaniline with phthalic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid
  • 2-[(2-Hydroxy-4-nitrophenyl)amino]carbonylbenzoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

2-[(2-hydroxy-4-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10N2O6/c17-12-7-8(16(21)22)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(19)20/h1-7,17H,(H,15,18)(H,19,20)

InChI Key

HBGXOOXDSPGNAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

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